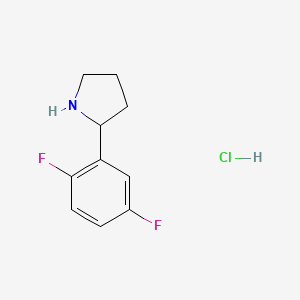

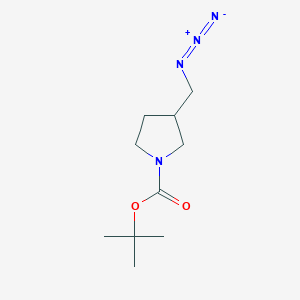

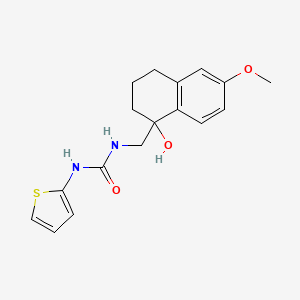

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is a compound that can be associated with the synthesis of pyrrolidine derivatives, which are of significant interest due to their presence in various bioactive molecules and potential use in medicinal chemistry. The papers provided discuss the synthesis and properties of related pyrrolidine and azetidine compounds, which can offer insights into the behavior and reactivity of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which can be further oxidized to azetidine-2-carboxylic acids . Additionally, silylmethyl-substituted aziridines and azetidines can be used as masked 1,3- and 1,4-dipoles for cycloaddition reactions, with azetidines rearranging to the pyrrolidine skeleton under specific conditions . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acid derivatives from tert-butyl esters .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized by NMR spectroscopy and X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the molecular structure of substituted pyrrolidines has been determined through X-ray crystallographic analysis, showing intramolecular hydrogen bonding and stabilization of the crystal structure 10.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen can yield peroxidic intermediates that couple with nucleophiles to produce substituted pyrroles . Additionally, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones involves reactions that confer antiinflammatory and analgesic properties, with some compounds showing dual inhibitory activity on prostaglandin and leukotriene synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves transformations that affect the compound's properties . The characterization of Schiff base compounds derived from tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate using spectroscopic methods also provides insights into their thermal and structural properties 10.

Aplicaciones Científicas De Investigación

Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to various N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral to natural products and therapeutic compounds. The review by Philip et al. (2020) provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines, covering literature from 2010 to 2020 and highlighting its applicability in generating compounds with significant therapeutic potential (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry due to its ability to explore pharmacophore space efficiently due to sp3-hybridization. Its contribution to the stereochemistry of molecules and the increased three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for novel biologically active compounds. Li Petri et al. (2021) discuss the bioactive molecules characterized by the pyrrolidine ring and its derivatives, emphasizing the importance of steric factors in biological activity and the structure-activity relationship (SAR) of studied compounds. This work guides medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A., 2021).

Propiedades

IUPAC Name |

tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRWLAIZUYEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)

![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)